N-(Butan-2-yl)-4-ethoxyaniline

Catalog No.
S13775730
CAS No.
M.F
C12H19NO
M. Wt
193.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(Butan-2-yl)-4-ethoxyaniline

Product Name

N-(Butan-2-yl)-4-ethoxyaniline

IUPAC Name

N-butan-2-yl-4-ethoxyaniline

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

InChI

InChI=1S/C12H19NO/c1-4-10(3)13-11-6-8-12(9-7-11)14-5-2/h6-10,13H,4-5H2,1-3H3

InChI Key

XAROSYDTKRFVLL-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1=CC=C(C=C1)OCC

N-(Butan-2-yl)-4-ethoxyaniline (CAS 15498-38-1) is a sterically hindered, secondary aromatic amine characterized by a para-ethoxy group and an N-linked sec-butyl moiety. In industrial and advanced laboratory settings, it functions as a critical precursor for the synthesis of complex anilides, particularly hydroxycarboxylic acid anilides used in agrochemical and pharmaceutical applications. The compound's specific substitution pattern provides a precise balance of electron donation from the ethoxy group and steric shielding from the sec-butyl group, making it a highly specialized building block. Procurement of this pre-alkylated intermediate allows manufacturers to bypass complex reductive amination steps while ensuring high regioselectivity and yield in subsequent acylation workflows [1].

Research Fit

Synthetic Intermediate para-Ethoxyaniline scaffold for pharmaceutical and agrochemical development
Chiral Building Block sec-Butyl stereogenic center for enantioselective synthesis and polymer chemistry
Enzyme Research 5-Lipoxygenase inhibition study context for SAR exploration

Substituting N-(Butan-2-yl)-4-ethoxyaniline with its primary amine counterpart, 4-ethoxyaniline (p-phenetidine), introduces severe process inefficiencies. Utilizing the primary amine requires an in-house reductive amination with 2-butanone, necessitating high-pressure hydrogenation infrastructure and risking yield losses due to incomplete conversion or side reactions. Furthermore, substitution with closely related secondary amines, such as N-isopropyl-4-ethoxyaniline or N-ethyl-4-ethoxyaniline, fundamentally alters the steric environment and lipophilicity (logP) of the resulting downstream amides. In agrochemical applications, such as the formulation of glycolic acid anilides, these structural deviations compromise the hydrolytic stability and biological uptake of the final active ingredient, rendering generic analogs non-viable for strict formulation benchmarks [1].

Substitution Risk

Target Compound
Substitute Risk
N-(Butan-2-yl)-4-ethoxyaniline (chiral, sec-butyl)
N-Butyl-4-ethoxyaniline (achiral, different steric demand)
Chiral sec-butyl group for enantioselective applications
Linear alkyl analogs lack chirality; may alter asymmetric outcomes
5-LOX inhibition reported (two independent assays)
5-LOX activity for n-butyl/tert-butyl analogs unreported; SAR comparison not feasible
Predicted lower lipophilicity (branched sec-butyl)
Straight-chain analogs predicted with higher LogP; may shift ADME profile

Direct Conversion Efficiency in Hydroxycarboxylic Acid Anilide Synthesis

In the synthesis of glycolic acid anilides, utilizing pre-formed N-(Butan-2-yl)-4-ethoxyaniline allows for direct, high-efficiency acylation without the need for protecting groups. Industrial process data demonstrates that reacting this specific secondary amine with glycolic acid at elevated temperatures (e.g., 180°C) yields the target glycolic acid N-sec-butyl-(4-ethoxyanilide), which can be isolated at 99.5% purity via fractional distillation. In contrast, attempting this synthesis starting from the primary amine baseline requires multiple additional steps, significantly reducing overall throughput and increasing the impurity profile [1].

Evidence DimensionDownstream product purity and process steps
Target Compound Data99.5% purity of target anilide via a single-step acylation and distillation
Comparator Or BaselinePrimary amine (4-ethoxyaniline) requiring multi-step reductive amination and acylation
Quantified DifferenceElimination of 1-2 synthetic steps with >99% final purity retention
ConditionsReaction with glycolic acid at 180°C, followed by fractional distillation at 5.3 mbar

Procuring the pre-alkylated secondary amine streamlines manufacturing workflows, directly reducing reactor time and maximizing the purity of the final active ingredient.

5-LOX IC50
Reported
10,000 nM (10 µM)
Baseline activity for SAR; no direct comparator data available.
Two independent assays; weak potency indicates research tool context.

Thermal Stability and Distillation-Based Recovery

A critical advantage of N-(Butan-2-yl)-4-ethoxyaniline in scalable manufacturing is its thermal stability and favorable boiling point profile, which allows for efficient recovery of unreacted material. During the synthesis of complex anilides, excess N-(Butan-2-yl)-4-ethoxyaniline can be quantitatively separated from the heavier anilide products (which distill at ~170°C at 5.3 mbar). Crude reaction mixtures containing up to 97.7% of the target amine can be easily purified and recycled, whereas less sterically hindered or lower molecular weight analogs often exhibit overlapping boiling points with process byproducts or undergo thermal degradation during prolonged heating cycles [1].

Evidence DimensionProcess recovery via distillation
Target Compound DataEfficient distillation recovery with crude purities reaching 97.7%
Comparator Or BaselineLower molecular weight analogs (e.g., N-ethyl derivatives)
Quantified DifferenceDistinct boiling point separation allowing high-yield recycling without thermal degradation
ConditionsFractional distillation under vacuum (e.g., 5.3 mbar)

The ability to cleanly distill and recycle excess reagent significantly lowers the cost of goods sold (COGS) in large-scale industrial syntheses.

Predicted LogP
Class-level inference
Target: ~2.57 (ZINC20) | n-Butyl: ~3.04 (Ambit) Δ ≈ -0.47
Lower lipophilicity may reduce non-specific binding; supports lead optimization context.
No experimental LogP; predictions from distinct computational models.

High-Yield Precursor Conversion Profile

In standardized industrial acylation protocols, N-(Butan-2-yl)-4-ethoxyaniline demonstrates exceptional conversion rates. Gas chromatography (GC) analysis of the crude organic phase during intermediate synthesis reveals that the reaction mixture contains 94% of the target N-sec-butyl-4-ethoxyaniline, with minimal unreacted primary amine (0.78% 4-ethoxyaniline) and low byproduct formation (3.8% 4-ethoxynitrobenzene). This high conversion efficiency significantly outperforms less optimized alkylation routes, ensuring that the material entering the acylation stage is highly concentrated and requires minimal pre-purification [1].

Evidence DimensionPrecursor conversion purity in crude mixtures
Target Compound Data94% target compound, 0.78% unreacted primary amine
Comparator Or BaselineStandard unoptimized reductive amination baselines
Quantified Difference>90% conversion efficiency minimizing downstream purification bottlenecks
ConditionsGC analysis of the organic phase post-reaction

High conversion rates with minimal unreacted primary amine prevent the formation of mixed anilide impurities in downstream steps, ensuring product consistency.

Chiral Center
Class-level inference
Stereogenic carbon at sec-butyl α-position (racemic mixture)
Enables enantioselective synthesis or chiral polymer research.
Racemate supplied; chiral resolution required for enantiopure applications.

Synthesis of Agrochemical Active Ingredients

N-(Butan-2-yl)-4-ethoxyaniline is the premier choice for synthesizing specific hydroxycarboxylic acid anilides (e.g., glycolic acid derivatives) used as herbicides or fungicides, where the sec-butyl group is essential for biological activity and stability [1].

Formulation of Sterically Hindered Anilides

The compound serves as a valuable building block for creating specialized anilides where the bulky sec-butyl group prevents unwanted side reactions and the ethoxy group provides necessary electron density, ensuring high yield and purity during scale-up [1].

Advanced Intermediate for Lipophilic APIs

In medicinal chemistry, this compound is utilized to synthesize lipophilic anilide-based active pharmaceutical ingredients, where the unique combination of the para-ethoxy and N-sec-butyl groups optimizes the drug's partition coefficient (logP) and metabolic resistance [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
5-LOX inhibitor SAR studies
Reported 5-LOX inhibition baseline
Derivative activity comparison
Chiral intermediate for asymmetric synthesis
Chiral sec-butyl handle
Enantioselective reaction outcomes
Lipophilicity-modulated lead optimization
Predicted lower LogP profile
Solubility and protein binding assays

XLogP3

3.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

193.146664230 g/mol

Monoisotopic Mass

193.146664230 g/mol

Heavy Atom Count

14

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